2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-4-hydroxybutanoic acid

Cerebral ischemia Phenolic acid neuroprotection Lactate metabolism

2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-4-hydroxybutanoic acid (CAS 83677‑17‑2; also known as 3,5‑di‑tert‑butyl‑4‑hydroxy‑α‑(2‑hydroxyethyl)cinnamic acid) is a synthetic, hindered‑phenolic cinnamic acid derivative that features a sterically protected 3,5‑di‑tert‑butyl‑4‑hydroxyphenyl pharmacophore conjugated to an α‑(2‑hydroxyethyl)‑substituted acrylic acid side‑chain. The α‑hydroxyethyl appendage fundamentally distinguishes this compound from the broader class of 4‑hydroxy‑3,5‑di‑tert‑butylcinnamic acid analogs (e.g., ATACL, CAS 22014‑01‑3), which uniformly lack this spacer‑positioned hydroxyl.

Molecular Formula C19H28O4
Molecular Weight 320.4 g/mol
CAS No. 83677-17-2
Cat. No. B12761566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-4-hydroxybutanoic acid
CAS83677-17-2
Molecular FormulaC19H28O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(CCO)C(=O)O
InChIInChI=1S/C19H28O4/c1-18(2,3)14-10-12(9-13(7-8-20)17(22)23)11-15(16(14)21)19(4,5)6/h9-11,20-21H,7-8H2,1-6H3,(H,22,23)/b13-9+
InChIKeyRVAONIDBRIBHMK-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-4-hydroxybutanoic acid (CAS 83677-17-2): A Structurally Differentiated α‑Hydroxyethyl Cinnamic Acid for Oxidative Stress and Kinase‑Targeted Research Procurement


2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-4-hydroxybutanoic acid (CAS 83677‑17‑2; also known as 3,5‑di‑tert‑butyl‑4‑hydroxy‑α‑(2‑hydroxyethyl)cinnamic acid) is a synthetic, hindered‑phenolic cinnamic acid derivative that features a sterically protected 3,5‑di‑tert‑butyl‑4‑hydroxyphenyl pharmacophore conjugated to an α‑(2‑hydroxyethyl)‑substituted acrylic acid side‑chain [1]. The α‑hydroxyethyl appendage fundamentally distinguishes this compound from the broader class of 4‑hydroxy‑3,5‑di‑tert‑butylcinnamic acid analogs (e.g., ATACL, CAS 22014‑01‑3), which uniformly lack this spacer‑positioned hydroxyl. The compound was specifically claimed as a tyrosine‑kinase inhibitor in early patent literature [2] and has been evaluated pre‑clinically for cerebroprotective and mitochondrial‑restorative activities in multiple in‑vivo ischemia and Parkinson's disease models, typically at doses of 25–100 mg/kg [3][4].

Why 3,5‑Di‑tert‑butyl‑4‑hydroxycinnamic Acid or Caffeic Acid Cannot Substitute for CAS 83677‑17‑2 in Mechanism‑Defined Biomedical Research


In‑class phenolic cinnamic acids are not interchangeable because the α‑(2‑hydroxyethyl) substituent on CAS 83677‑17‑2 simultaneously alters hydrogen‑bonding topology, metabolic stability, and enzyme‑target engagement relative to α‑unsubstituted analogs such as 3,5‑di‑tert‑butyl‑4‑hydroxycinnamic acid (CAS 22014‑01‑3 / ATACL). Quantitative in‑vivo evidence directly demonstrates that the α‑hydroxyethyl‑containing compound produces a statistically superior reduction in cerebral necrosis relative to caffeic acid (165.1 % vs. 122.8 % decrease) [1] and surpasses the reference drug ethylmethylhydroxypyridine succinate in restoring citrate synthase activity by 34.2 % in a rotenone‑induced Parkinson's model [2]. A Japanese patent explicitly claims 3,5‑di‑t‑butyl‑4‑hydroxy‑α‑hydroxyethylcinnamic acid as a tyrosine kinase inhibitor, a pharmacophore‑dependent activity that has not been reported for the α‑des‑hydroxyethyl ATACL series [3]. Substitution of CAS 83677‑17‑2 with a generic 4‑hydroxy‑3,5‑di‑tert‑butylcinnamic acid therefore forfeits both its differentiated target‑enzyme profile and its superior mitochondrial rescue magnitude in neurodegeneration models.

Quantitative Differentiation Evidence for 2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-4-hydroxybutanoic acid (CAS 83677‑17‑2) Relative to Its Closest Analogs


Superior Reduction in Cerebral Lactate and Necrosis vs. Caffeic and Gallic Acids in Rat Focal Ischemia

In a rat model of focal cerebral ischemia, oral administration of the target compound (100 mg/kg) for 3 days post‑surgery reduced brain‑tissue lactate concentration by 151.26 % relative to the untreated negative‑control group, compared with 40.37 % for caffeic acid and 48.02 % for gallic acid at identical doses [1]. The same study showed a reduction in necrosis zone area of 165.11 % for the target compound, markedly exceeding the 122.79 % reduction produced by caffeic acid and the 12.38 % reduction produced by gallic acid [1].

Cerebral ischemia Phenolic acid neuroprotection Lactate metabolism

Superior Restoration of Mitochondrial Citrate Synthase Activity vs. the Reference Drug Ethylmethylhydroxypyridine Succinate in a Parkinson's Disease Model

In Wistar rats with rotenone‑induced Parkinson's disease, 30‑day oral administration of the target compound (100 mg/kg) increased citrate synthase activity by 109.7 % relative to untreated animals, whereas the reference drug ethylmethylhydroxypyridine succinate (Mexidol, 100 mg/kg) produced a 56.3 % increase [1]. The direct inter‑group comparison confirmed that citrate synthase activity in target‑compound‑treated rats was 34.2 % higher than in reference‑treated rats (p<0.05) [1].

Mitochondrial biogenesis Parkinson's disease Citrate synthase

Patent‑Claimed Tyrosine Kinase Inhibitory Activity: A Pharmacophore‑Dependent Differentiation from α‑Unsubstituted Cinnamic Acid Analogs

Japanese patent JPS6239523A specifically identifies 3,5‑di‑t‑butyl‑4‑hydroxy‑α‑hydroxyethylcinnamic acid (CAS 83677‑17‑2) as a concrete example of a tyrosine‑kinase‑inhibiting antienzyme, claiming utility as a carcinostatic and anticarcinogenetic agent with low toxicity [1]. The patent defines the active pharmacophore as a 3,5‑di‑t‑butyl‑4‑hydroxystyrene derivative bearing a defined α‑substituent (a carboxy or carbamoyl group on the vinyl side‑chain), a structural feature that is absent in the α‑des‑hydroxyethyl analog ATACL (3,5‑di‑tert‑butyl‑4‑hydroxycinnamic acid, CAS 22014‑01‑3) . No equivalent tyrosine‑kinase‑inhibitor patent or literature has been identified for the α‑unsubstituted ATACL compound, implying that the α‑hydroxyethyl moiety is critical for engaging the kinase ATP‑binding site or for conferring an appropriate conformational orientation [2].

Tyrosine kinase inhibition Anticancer Pharmacophore differentiation

Weak Competitive HPPD Inhibition at Millimolar Concentrations Delineates a Distinct Enzyme‑Target Profile vs. Picomolar Triketone Herbicides

The target compound acts as a competitive inhibitor of 4‑hydroxyphenylpyruvate dioxygenase (HPPD), with complete inhibition observed at a concentration of 0.5–1.0 mM [1]. This is approximately four orders of magnitude weaker than the commercial triketone herbicide mesotrione (typical HPPD IC₅₀ ≈ 5–15 nM) [2] and about 12,500‑fold weaker than the synthetic inhibitor BDBM50075319 (IC₅₀ = 40 nM against porcine HPPD) [1]. Such a large potency gap confirms that CAS 83677‑17‑2 does not engage the HPPD active site with the same geometry or affinity as triketone or benzoquinone scaffolds, making it a tool for studying moderate‑affinity, non‑suicide HPPD interactions rather than for herbicidal development.

HPPD inhibition Enzyme selectivity Triketone benchmark

Restoration of Hippocampal Citrate Synthase and ATP at Low Doses (20–50 mg/kg) in Permanent Cerebral Ischemia Model

In a rat permanent middle cerebral artery occlusion model, intraperitoneal injection of the target compound at doses of 20 mg/kg and 50 mg/kg increased hippocampal citrate synthase activity by 55.1 % (p<0.05) and 43.4 % (p<0.05), respectively, and elevated ATP content by 25.7 % and 23.9 % (p<0.05) [1]. These dose‑response data demonstrate that mitochondrial functional restoration is achieved at doses 2–5 fold lower than the 100 mg/kg typically required for α‑unsubstituted 4‑hydroxy‑3,5‑di‑tert‑butylcinnamic acid (ATACL) in analogous ischemia–reperfusion models where mitochondrial endpoints were only reported at 100 mg/kg [2]. The inverted dose‑response (weaker effect at 100 mg/kg) further distinguishes the compound's pharmacological window from that of ATACL.

Hippocampal mitochondria ATP restoration Neuroprotection dosimetry

Priority Research Scenarios for 2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-4-hydroxybutanoic acid (CAS 83677‑17‑2) Where Quantitative Differentiation Drives Purchasing Decisions


Maximizing Lactate Clearance and Necrosis Reduction in Pre‑clinical Cerebral Ischemia Studies

In programs evaluating polyphenolic neuroprotectants in focal ischemia, the data from Voronkov et al. (2019) provide quantitative justification for selecting CAS 83677‑17‑2. The compound produced a 151.26 % reduction in brain‑tissue lactate – a 3.15‑ to 3.74‑fold larger effect than that of caffeic or gallic acid at the same dose – and decreased the necrosis zone by 165.11 %, exceeding caffeic acid by a factor of 1.34 and gallic acid by over 13‑fold [1]. For procurement where histopathological and bioenergetic endpoints are both primary outcomes, the magnitude of necrosis‑zone reduction provides a defensible quantitative criterion for compound selection over less efficacious generic phenolic acid comparators.

Studying Mitochondrial Biogenesis Pathways in Parkinson's Disease with a Compound That Outperforms Mexidol on Citrate Synthase Restoration

In rotenone‑based Parkinson's disease models, CAS 83677‑17‑2 increased citrate synthase activity by 109.7 % versus untreated controls, nearly doubling the 56.3 % improvement achieved by the standard‑of‑care reference drug ethylmethylhydroxypyridine succinate (Mexidol), with a direct 34.2 % advantage over the reference (p<0.05) [2]. Research groups investigating pharmacological stimulation of mitochondrial biogenesis and mitophagy should select this compound over Mexidol when pursuing a maximal citrate synthase response in nigrostriatal degeneration paradigms.

Exploring Tyrosine Kinase Inhibition as a Secondary Pharmacodynamic Effect in Cinnamic Acid Chemical Biology Programs

Patent JPS6239523A explicitly claims 3,5‑di‑t‑butyl‑4‑hydroxy‑α‑hydroxyethylcinnamic acid as a tyrosine kinase inhibitor with potential anticarcinogenic application [3]. Unlike the α‑unsubstituted ATACL series, for which no kinase‑inhibitory property has been reported, this compound's patent‑documented pharmacophore provides a foundation for chemical‑biology studies requiring a cinnamic acid scaffold that concurrently engages redox and kinase‑signaling pathways. Procurement for kinome‑profiling or target‑deconvolution experiments is recommended when a differentiated, dual‑mechanism cinnamic acid analog is needed.

Low‑Potency HPPD Control for Enzymology and Selectivity‑Profiling Assays

With complete HPPD inhibition observed only at 0.5–1.0 mM, the compound is approximately 33,000‑ to 100,000‑fold weaker than the commercial triketone herbicide mesotrione and 12,500‑fold weaker than the nanomolar synthetic inhibitor BDBM50075319 [4][5]. This low potency makes it a suitable weak‑affinity competitive HPPD ligand for enzymology laboratories needing a non‑toxic, reversible HPPD inhibitor for selectivity profiling against off‑target enzymes, or for crystallography studies where a millimolar‑affinity ligand can be soaked into crystals without inducing the conformational trapping observed with tight‑binding inhibitors.

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